REACTION_SMILES
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[C:11]1(=[O:18])[CH2:12][CH2:13][CH2:14][C:15](=[O:16])[O:17]1.[NH2:1][c:2]1[c:3]([C:8]([CH3:9])=[O:10])[cH:4][cH:5][cH:6][cH:7]1.[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[NH:1]([c:2]1[c:3]([C:8]([CH3:9])=[O:10])[cH:4][cH:5][cH:6][cH:7]1)[C:11]([CH2:12][CH2:13][CH2:14][C:15](=[O:16])[OH:17])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccccc1NC(=O)CCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |